molecular formula C7H4ClN5O2 B1323199 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine CAS No. 882283-67-2

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine

Cat. No.: B1323199
CAS No.: 882283-67-2
M. Wt: 225.59 g/mol
InChI Key: DNXIPPFWVGQSTO-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrimidine ring, along with the imidazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

4-chloro-6-imidazol-1-yl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIPPFWVGQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-nitropyrimidine and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the imidazole ring.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: m-Chloroperbenzoic acid, acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

    Reduction: 4-Chloro-6-(1H-imidazol-1-yl)-5-aminopyrimidine.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that 4-chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine exhibits notable antimicrobial properties. A study reported its effectiveness against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:

CompoundMIC (µg/mL)Bacterial Strain
This compound10Staphylococcus aureus
This compound15Escherichia coli

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value around 25 µM, indicating promising anticancer activity .

Cell LineIC50 (µM)
MCF-725

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It was shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the table below:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15040
IL-612030

These results indicate that the compound may have therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated significant inhibitory effects against bacterial strains, emphasizing its potential as an antimicrobial agent .
  • Another research article focused on the optimization of compounds for ERK5 inhibition, where derivatives of this compound were evaluated for their pharmacokinetic properties and efficacy in cancer treatment .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and nitro substituents, along with the imidazole ring, contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitro-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with different substitution pattern, affecting its chemical properties and applications.

Uniqueness: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is unique due to the presence of both chloro and nitro groups on the pyrimidine ring, which provides a distinct reactivity profile and potential for diverse applications in various fields.

Biological Activity

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and imidazole rings, with chloro and nitro substituents that contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H5ClN4O2\text{C}_7\text{H}_5\text{ClN}_4\text{O}_2

This compound contains:

  • A pyrimidine ring with a nitro group at position 5.
  • An imidazole ring at position 6.
  • A chloro substituent at position 4.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through:

  • Enzyme inhibition : The presence of the chloro and nitro groups enhances binding affinity to enzyme active sites, potentially inhibiting their activity.
  • Receptor binding : The structural similarity to biologically active molecules allows it to modulate receptor-mediated pathways .

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing imidazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleS. aureusModerate
This compoundE. coliHigh

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar nitro-substituted pyrimidines can induce apoptosis in cancer cells by disrupting cellular pathways .

Case Studies

In a recent study, researchers synthesized various derivatives of imidazole-containing compounds, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer cells, highlighting their potential as anticancer agents .

Synthesis and Research Applications

The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group is replaced by an imidazole moiety under basic conditions (e.g., using potassium carbonate in DMF) . This compound serves as a versatile intermediate for the development of novel pharmaceutical agents targeting various diseases.

Table 2: Synthetic Routes for this compound

StepReagents/ConditionsOutcome
Nucleophilic SubstitutionPotassium carbonate, DMF, heatFormation of target compound
ReductionHydrogen gas, palladium catalystConversion of nitro to amino group
Oxidationm-Chloroperbenzoic acidFormation of imidazole N-oxides

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. For example, substituting a chlorine atom on a pyrimidine ring with an imidazole group under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Triethylamine is often used as a base to neutralize HCl byproducts . Yield optimization may require controlling stoichiometry (e.g., 1.2–1.5 equivalents of imidazole) and monitoring reaction progress via TLC. Recrystallization in ethanol or isopropyl alcohol is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and nitro group integration .
  • X-ray Crystallography : For resolving 3D molecular geometry. SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are widely used .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Q. How can computational tools predict the reactivity of this compound in further functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electron density distributions, identifying reactive sites. The nitro group’s electron-withdrawing effect and the chlorine atom’s leaving-group potential are critical for predicting substitution or reduction reactions .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?

The nitro group at position 5 deactivates the pyrimidine ring, directing electrophilic attacks to the less hindered position 2. Steric hindrance from the imidazole group at position 6 further limits reactivity at adjacent sites. Computational modeling (e.g., Mulliken charge analysis) can quantify electronic effects, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids may confirm regioselectivity .

Q. What strategies resolve contradictions in crystallographic data, such as disordered nitro group orientations?

Disorder in nitro groups is common due to rotational flexibility. Strategies include:

  • Collecting high-resolution data (≤ 0.8 Å) to refine occupancy parameters.
  • Using restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion .
  • Comparing multiple crystal forms (polymorphs) to identify stable conformers .

Q. How can researchers validate the biological activity of this compound against conflicting assay results?

  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify false positives/negatives.
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability assays (MTT or ATP-luminescence) .
  • Structural Analogues : Compare activity with derivatives lacking the nitro or imidazole groups to isolate pharmacophores .

Q. What methodologies are recommended for studying tautomerism in the imidazole ring under varying pH conditions?

  • pH-Dependent NMR : Acquire 1H NMR spectra in buffered D₂O at pH 3–10 to observe proton shifts.
  • UV-Vis Spectroscopy : Monitor absorbance changes at 250–300 nm, correlating with tautomeric equilibria .
  • DFT Calculations : Simulate energy differences between tautomers (e.g., 1H vs. 3H-imidazole forms) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).
  • Quality Control (QC) : Implement HPLC purity checks (>98%) and elemental analysis for stoichiometric validation .
  • Replication : Repeat reactions ≥3 times under identical conditions to assess standard deviations .

Q. What advanced statistical methods can identify outliers in crystallographic or spectroscopic datasets?

  • R-factor Analysis : Compare observed vs. calculated electron density maps (e.g., R1 ≤ 5% for high-quality data) .
  • Principal Component Analysis (PCA) : Apply to NMR chemical shifts to detect anomalous samples .

Biological and Mechanistic Studies

Q. How can researchers elucidate the mechanism of action for this compound in antimicrobial assays?

  • Time-Kill Curves : Assess bactericidal/fungicidal activity over 24–48 hours.
  • Resistance Selection : Serial passage assays to identify target mutations.
  • Proteomics : LC-MS/MS to identify protein binding partners in bacterial lysates .

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